N-(4-cyanophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-cyanophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional cyano and nitro functional groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-cyanophenylamine with 4-nitrobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-amino-N-(4-cyanophenyl)benzenesulfonamide.
Substitution: Various N-substituted derivatives.
Oxidation: 4-cyanobenzoic acid derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.
4-cyanophenyl-4’-n-octylbenzoate: Contains a benzoate ester group instead of a sulfonamide group.
N-(4-cyanophenyl)-4-nitrobenzamide: Similar structure but contains an amide group instead of a sulfonamide group.
Uniqueness
N-(4-cyanophenyl)-4-nitrobenzenesulfonamide is unique due to its combination of cyano, nitro, and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9N3O4S |
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Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H9N3O4S/c14-9-10-1-3-11(4-2-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h1-8,15H |
InChI Key |
MCPCSLOOUOPPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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